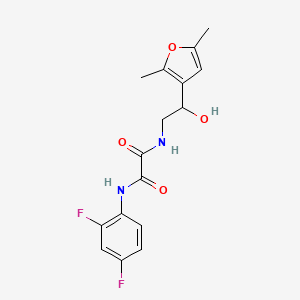

N1-(2,4-difluorophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the compound , has been developed. This approach utilizes the classical Meinwald rearrangement and a new rearrangement sequence, providing a high-yielding and operationally simple methodology. This method could potentially be adapted for the synthesis of N1-(2,4-difluorophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide (Mamedov et al., 2016).

Molecular Structure Analysis

Research on related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, provides insights into the molecular structure analysis of complex organic molecules. Spectroscopic and diffractometric techniques have been employed to characterize polymorphic forms, revealing challenges for analytical and physical characterization techniques (Vogt et al., 2013).

Chemical Reactions and Properties

Investigations into the reactivity and properties of compounds containing oxalamide groups show that they can form extended supramolecular networks through intermolecular hydrogen bonds. These networks are critical for understanding the chemical behavior and potential applications of N1-(2,4-difluorophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide (Lee, 2010).

Physical Properties Analysis

Analyzing the physical properties of similar compounds involves detailed solid-state nuclear magnetic resonance (SSNMR) studies and other molecular spectroscopic methods. These studies can provide insights into the subtle structural differences between polymorphic forms, which are relevant for the comprehensive understanding of N1-(2,4-difluorophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of oxalamide compounds, such as their ability to form hydrogen-bonded supramolecular networks, are pivotal in understanding their reactivity and potential chemical applications. These properties are influenced by the oxalamide group's ability to act as a hydrogen bond donor and acceptor, forming extensive networks that can impact the compound's solubility, stability, and reactivity (Lee, 2010).

Scientific Research Applications

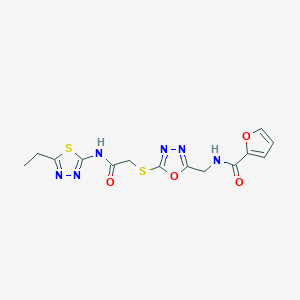

Copper-Catalyzed Hydroxylation

(Xia et al., 2016) discussed the use of Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) in catalyzing the hydroxylation of (hetero)aryl halides under mild conditions. This method is effective for a wide range of (hetero)aryl chlorides and delivers good to excellent yields.

Novel Acid-Catalyzed Rearrangement

(Mamedov et al., 2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is high yielding and provides a new formula for synthesizing anthranilic acid derivatives and oxalamides.

Cu/Oxalic Diamide-Catalyzed Coupling

(Chen et al., 2023) found that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) is an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This reaction occurs at relatively low temperatures and low catalytic loadings.

Aryl-Perfluoroaryl Stacking Interactions

(Piotrkowska et al., 2007) explored the cocrystallization of N,N′-diaryloxalamides with pentafluorophenol, leading to molecular complexes characterized by X-ray crystallography. This study shows the significant role of hydrogen bonding and steric effects in supramolecular chemistry.

Direct Transformation of N,N-Dimethylformamide

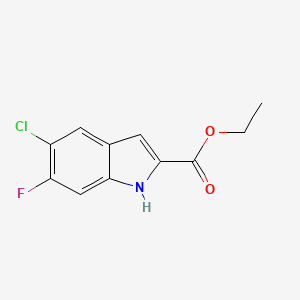

(Ding & Jiao, 2011) discussed the use of N,N-dimethylformamide for the cyanation of indoles and benzofurans, showcasing an alternative method for preparing aryl nitriles.

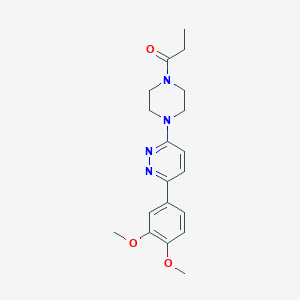

Role of Orexin-1 Receptor Mechanisms

(Piccoli et al., 2012) investigated the role of Orexin-1 Receptor mechanisms in compulsive food consumption, evaluating the effects of various compounds, including those related to oxalamide derivatives.

properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O4/c1-8-5-11(9(2)24-8)14(21)7-19-15(22)16(23)20-13-4-3-10(17)6-12(13)18/h3-6,14,21H,7H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPRERQNCPKXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,4-difluorophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)

![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)